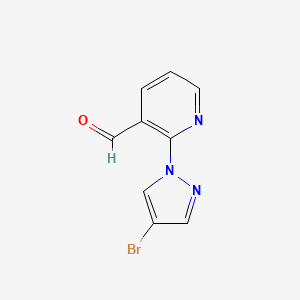
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings
Vorbereitungsmethoden
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloropyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group in the pyridine ring can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a methyl group instead of a bromine atom.
2-(4-Nitro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
Eigenschaften
Molekularformel |
C9H6BrN3O |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H |
InChI-Schlüssel |
YAVXWATXFKILDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


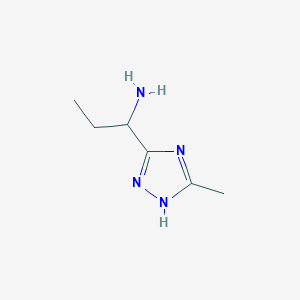
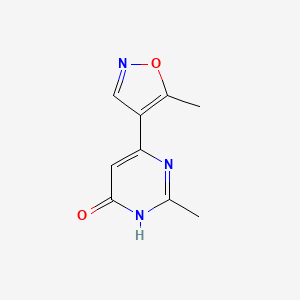
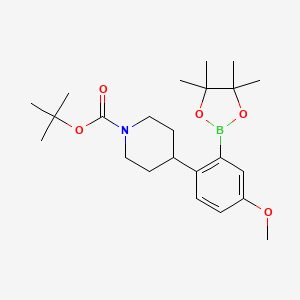

![tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13340625.png)

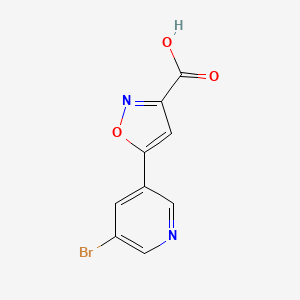
![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
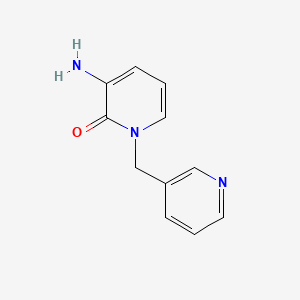


![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
